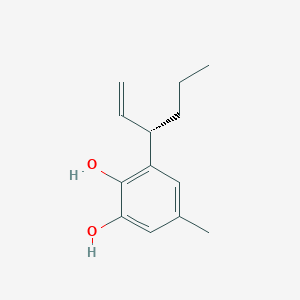
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) is an organic compound that belongs to the catechol family. Catechols are characterized by the presence of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms. This particular compound has a unique structure due to the presence of an ethenylbutyl side chain, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylcatechol and (S)-1-ethenylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A base such as potassium carbonate is used to deprotonate the hydroxyl groups of 5-methylcatechol, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated 5-methylcatechol undergoes nucleophilic substitution with (S)-1-ethenylbutyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-[(S)-1-Ethenylbutyl]-5-methylquinone.
Reduction: Formation of 3-[(S)-1-Ethylbutyl]-5-methylcatechol.
Substitution: Formation of various ethers and esters depending on the reagents used.
科学的研究の応用
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of catechols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism of action of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules.
類似化合物との比較
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be compared with other catechols such as:
Catechol: Lacks the ethenylbutyl side chain, making it less hydrophobic.
5-Methylcatechol: Similar structure but without the ethenylbutyl side chain.
3-[(S)-1-Ethenylbutyl]catechol: Similar structure but without the methyl group on the benzene ring.
The presence of the ethenylbutyl side chain in 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
193753-46-7 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChIキー |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
異性体SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
正規SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
同義語 |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















